

# The Pharmacodynamics of Mazdutide in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Mazdutide** (also known as IBI362 or LY3305677) is a novel, long-acting dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2] This synthetic peptide, an analogue of mammalian oxyntomodulin, is under investigation for the treatment of type 2 diabetes (T2DM) and obesity.[1][3] Its dual mechanism of action is designed to leverage the synergistic effects of GLP-1R and GCGR activation to achieve superior metabolic benefits compared to single-agonist therapies.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of **mazdutide** as demonstrated in various preclinical animal models, with a focus on its effects on body weight, glucose homeostasis, food intake, and lipid metabolism.

### **Core Mechanism of Action: Dual Receptor Agonism**

Mazdutide exerts its effects by simultaneously activating GLP-1 and glucagon receptors.[4][5]

• GLP-1 Receptor (GLP-1R) Activation: Similar to other GLP-1R agonists, **mazdutide**'s activity at this receptor promotes insulin secretion in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and reduces appetite.[4][6][7] These actions collectively contribute to improved glycemic control and weight loss.



Glucagon Receptor (GCGR) Activation: The engagement of the glucagon receptor by mazdutide is thought to increase energy expenditure and enhance hepatic fat metabolism.
 [2][3][8] This includes promoting lipolysis and fat oxidation.[4][6]

This dual agonism offers a multi-faceted approach to metabolic regulation, addressing both energy intake and expenditure.[4]

#### **Signaling Pathway of Mazdutide**





Click to download full resolution via product page

Caption: Signaling pathway of **mazdutide**'s dual receptor agonism.

## Pharmacodynamics in Animal Models Effects on Body Weight and Food Intake

Studies in db/db mice, a model of type 2 diabetes, have demonstrated significant effects of **mazdutide** on body weight and food intake.[9]

Table 1: Effects of Mazdutide on Body Weight in db/db Mice

| Treatment Group  | Dose (μg/kg) | Duration | Outcome                                                             |
|------------------|--------------|----------|---------------------------------------------------------------------|
| Mazdutide        | 50, 100, 200 | 12 weeks | Significant, dosedependent body weight loss compared to vehicle.[9] |
| Dulaglutide      | 200          | 12 weeks | Significant body weight loss compared to vehicle.[9]                |
| Vehicle (Saline) | -            | 12 weeks | -                                                                   |

Table 2: Effects of Mazdutide on Food and Water Intake in db/db Mice

| Treatment Group  | Dose (μg/kg) | Duration            | Outcome                                                           |
|------------------|--------------|---------------------|-------------------------------------------------------------------|
| Mazdutide        | 50, 100, 200 | 24 hours - 12 weeks | Significant, dosedependent reduction in food and water intake.[9] |
| Vehicle (Saline) | -            | 12 weeks            | -                                                                 |



# Experimental Protocol: Body Weight and Food Intake Assessment in db/db Mice

This protocol is based on methodologies described for studies with **mazdutide** in db/db mice. [9]



Click to download full resolution via product page



Caption: Workflow for body weight and food intake studies.

#### **Effects on Glucose Metabolism**

**Mazdutide** has demonstrated significant improvements in glucose control in animal models. In db/db mice, treatment with **mazdutide** for 12 weeks resulted in a reduction of blood glucose levels compared to the vehicle-treated group.[9] While there was an initial sharp decrease in fasting glucose, attributed to the marked reduction in food intake, glucose levels stabilized at significantly lower levels over the course of the study.[9]

#### **Effects on Lipid Metabolism**

Preclinical studies suggest that **mazdutide** enhances fat utilization and may reduce lipogenesis.[4] In a study on hyperuricemic rats, **mazdutide** treatment led to a marked increase in the expression of genes involved in fatty acid oxidation (e.g., Cpt1a, Fabp1, Apoa1, Acox1, Acaa1a) and a downregulation of genes related to fatty acid synthesis (Acaca, Fasn).[10] This indicates a metabolic shift towards fatty acid oxidation.[10]

#### **Effects on Energy Expenditure**

A key proposed benefit of the dual GLP-1R/GCGR agonism of **mazdutide** is an increase in energy expenditure, primarily through the activation of the glucagon receptor.[2][3] In mice, **mazdutide** has been shown to increase energy expenditure.[1] This effect, combined with appetite suppression, is thought to contribute to its robust weight loss effects.[7]

#### **Cardiovascular and Other Metabolic Benefits**

In addition to its primary effects on weight and glucose, preclinical and clinical findings suggest broader cardiometabolic benefits. These include improvements in blood pressure, lipid profiles (triglycerides and cholesterol), and serum uric acid levels.[3][11][12]

#### **Conclusion**

The pharmacodynamics of **mazdutide** in animal models demonstrate a potent and multifaceted metabolic agent. Its dual agonism of GLP-1 and glucagon receptors leads to significant reductions in body weight and food intake, robust improvements in glycemic control, and beneficial effects on lipid metabolism, partly through increased energy expenditure and a shift towards fatty acid oxidation. These preclinical findings provide a strong rationale for the



ongoing clinical development of **mazdutide** as a promising therapeutic option for obesity and type 2 diabetes. Further research in animal models will continue to elucidate the full spectrum of its metabolic effects and underlying mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist mazdutide (IBI362) 9
  mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebocontrolled, multiple-ascending-dose phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mazdutide, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bariatricnews.net [bariatricnews.net]
- 4. polarispeptides.com [polarispeptides.com]
- 5. nbinno.com [nbinno.com]
- 6. tydes.is [tydes.is]
- 7. nbinno.com [nbinno.com]
- 8. Innovent Announces Mazdutide, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]
- 9. Mazdutide, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Innovent's mazdutide meets endpoints in phase III obesity trial | BioWorld [bioworld.com]
- 12. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- To cite this document: BenchChem. [The Pharmacodynamics of Mazdutide in Animal Models: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15606927#mazdutide-pharmacodynamics-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com